2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Description
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a piperidine-based compound featuring a 4-chloro-2-pyridinecarboxylate group linked via an ethyl ester to the piperidine ring. Its molecular formula is C₁₃H₁₆Cl₂N₂O₂ (molecular weight: 319.19).
Properties
IUPAC Name |
2-piperidin-4-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-11-3-7-16-12(9-11)13(17)18-8-4-10-1-5-15-6-2-10;/h3,7,9-10,15H,1-2,4-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQLTTJPYTYWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Conversion
The synthesis typically begins with 2-methyl-4-nitropyridine-N-oxide as the raw material. This compound undergoes hydrochloric acid-mediated chlorination and reduction in an autoclave at elevated temperatures (120–250°C) for varying durations (8–30 hours), yielding 4-chloro-2-methyl-pyridine-N-oxide with purity ranging from 97.6% to 99.1% and yields between 34.5% and 80.4% depending on conditions (temperature, time).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 180 | 250 | 120 |
| Time (hours) | 24 | 8 | 30 |
| Purity (HPLC %) | 98.7 | 97.6 | 99.1 |
| Yield (%) | 80.4 | 39.4 | 34.5 |
Conversion to 4-Chloro-2-Picoline
The 4-chloro-2-methyl-pyridine-N-oxide is then treated with phosphorus trichloride (PCl3) in an organic solvent such as dichloromethane or carbon tetrachloride at temperatures ranging from -10°C to 40°C over several hours (3–6 hours). This step converts the N-oxide to 4-chloro-2-picoline (4-chloro-2-methylpyridine).
| Parameter | Example Condition |
|---|---|
| Solvent | Dichloromethane / CCl4 |
| Temperature (°C) | -10 to 40 |
| PCl3 molar ratio | 1.5 to 3 |
| Reaction time (hours) | 3 to 6 |
Oxidation to 4-Chloro-2-Pyridinecarboxylic Acid
The 4-chloro-2-picoline is oxidized using potassium permanganate in aqueous medium to produce 4-chloro-2-pyridinecarboxylic acid . This oxidation is a key step to introduce the carboxyl functional group necessary for ester formation.
Formation of 4-Chloro-2-Pyridinecarboxylic Acid Chloride
For esterification, the acid is converted to its acid chloride using thionyl chloride (SOCl2). Recent advancements show that using bromine as a catalyst in the reaction of 4-chloro-2-pyridinecarboxylic acid with thionyl chloride significantly improves yield and purity, achieving industrially favorable production conditions with reduced reaction times and fewer by-products such as 4,5-dichloro impurities.
| Catalyst | Reaction Time (hours) | Yield (%) | Impurity (4,5-dichloro %) |
|---|---|---|---|
| Sodium bromide | >20 | Lower | Higher |
| Bromine | ~3 | High | Low |
| DMF (N,N-dimethylformamide) | 3–6.5 | Moderate | Moderate |
Esterification with 2-(4-Piperidinyl)ethanol
The acid chloride intermediate reacts with 2-(4-piperidinyl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (commonly dichloromethane) at room temperature. This reaction forms the ester linkage, yielding 2-(4-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate .
| Reagent | Role | Conditions |
|---|---|---|
| 2-(4-Piperidinyl)ethanol | Alcohol component | Room temperature |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Stoichiometric amount |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Catalytic amount |
| Solvent | Dichloromethane | Ambient |
Formation of Hydrochloride Salt
The free base ester is then treated with hydrochloric acid to form the hydrochloride salt , enhancing solubility and stability for pharmaceutical applications.
Summary Table of the Overall Synthesis Steps
| Step | Starting Material / Reagent | Conditions / Notes | Product / Intermediate | Yield / Purity |
|---|---|---|---|---|
| 1. Chlorination & Reduction | 2-methyl-4-nitropyridine-N-oxide + HCl | 120–250°C, 8–30 h, autoclave | 4-chloro-2-methyl-pyridine-N-oxide | 34.5–80.4% yield; ~98% purity |
| 2. Deoxygenation | 4-chloro-2-methyl-pyridine-N-oxide + PCl3 | -10 to 40°C, 3–6 h, organic solvent | 4-chloro-2-picoline | High yield |
| 3. Oxidation | 4-chloro-2-picoline + KMnO4 | Aqueous medium | 4-chloro-2-pyridinecarboxylic acid | Moderate yield |
| 4. Acid chloride formation | 4-chloro-2-pyridinecarboxylic acid + SOCl2 + Br2 catalyst | ~85°C, 3 h | 4-chloropyridine-2-carboxylic acid chloride | High purity, high yield |
| 5. Esterification | Acid chloride + 2-(4-piperidinyl)ethanol + DCC + DMAP | Room temp, dichloromethane | 2-(4-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate | Good yield |
| 6. Hydrochloride salt formation | Free base + HCl | Ambient | 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride | Stable, soluble form |
Research Findings and Industrial Considerations
The use of 2-methyl-4-nitropyridine-N-oxide as a starting material provides a rich and accessible source for the synthesis of 4-chloro-2-pyridinecarboxylate derivatives, overcoming raw material limitations.
The bromine-catalyzed acid chloride formation step offers a significant improvement over traditional sodium bromide or DMF catalysis, reducing reaction time and minimizing by-products, which is critical for industrial-scale synthesis.
Esterification under mild conditions using DCC and DMAP ensures high selectivity and yield, maintaining the integrity of sensitive functional groups.
The hydrochloride salt form enhances the compound’s stability and solubility, facilitating its use as a pharmaceutical intermediate.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Piperidine derivatives from the reduction of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76
- Key Differences : Replaces the 4-chloro-2-pyridinecarboxylate group with a nicotinate (3-pyridinecarboxylate) moiety.
- Properties : Classified as an irritant (Hazard Class: IRRITANT) due to its reactive pyridine core. The absence of a chlorine atom reduces halogen-related steric and electronic effects compared to the target compound .
Donepezil Hydrochloride
- Molecular Formula: C₂₄H₂₉NO₃·HCl
- Molecular Weight : 415.96
- Key Differences: Contains a benzylpiperidinyl group linked to an indenone moiety.
- Properties : Clinically used for Alzheimer’s disease due to acetylcholinesterase inhibition. The bulkier structure enhances receptor specificity but reduces solubility compared to the target compound .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83
- Key Differences : Substitutes the ethyl pyridinecarboxylate group with a diphenylmethoxy group.
- Properties: Limited solubility data; bulky aromatic groups may hinder bioavailability. Environmental impact is understudied .
Physicochemical Properties
Notes:
Pharmacological Activity
- Target Compound: Potential as a receptor modulator (e.g., serotonin or acetylcholine receptors) inferred from structural similarities to RS 67333 and RS 39604, which are 5-HT₄ agonists .
- Donepezil HCl : Demonstrates the therapeutic relevance of piperidine derivatives in neurodegenerative diseases .
- Nicotinate Analogs : May exhibit distinct binding profiles due to positional isomerism (2- vs. 3-pyridine substitution) .
Biological Activity
2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, with the chemical formula C13H18Cl2N2O2 and CAS number 1220031-37-7, is a compound notable for its unique structural features, combining a piperidine ring with a chlorinated pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.
The synthesis of this compound typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-(4-piperidinyl)ethanol, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is performed in organic solvents like dichloromethane at room temperature, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to various pharmacological effects. The precise mechanisms are still under investigation, but they likely involve receptor binding and enzyme inhibition .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific strains and mechanisms remain to be fully characterized.
- Antitumor Potential : Some derivatives related to this compound have shown promise in anticancer assays, particularly against specific human tumor cell lines .
- Neurological Effects : Given its piperidine structure, it may also exhibit effects on the central nervous system, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds structurally related to this compound:
- Anticancer Activity : A study evaluated various piperidine derivatives for their antitumor efficacy against renal and breast cancer cell lines. Some compounds demonstrated significant cytotoxicity, suggesting that modifications on the piperidine or pyridine rings could enhance activity .
- Antibacterial Evaluation : Another research effort assessed a series of pyridine derivatives for their antibacterial properties against Mycobacterium tuberculosis. Compounds similar to this compound were included in screenings that revealed moderate activity against certain bacterial strains .
- Mechanistic Studies : Investigations into the interaction of this compound with specific receptors have been initiated. For example, binding studies with neurotransmitter receptors could elucidate its potential role in modulating neurological functions .
Comparative Analysis
The following table summarizes the biological activities of similar compounds compared to this compound:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Neurological Effects |
|---|---|---|---|
| Compound A | Moderate | Significant | Minimal |
| Compound B | High | Moderate | Significant |
| Target Compound | Moderate | Potential | Under Investigation |
Q & A
Q. What are the critical steps in synthesizing 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling 4-chloro-2-pyridinecarboxylic acid with a piperidinyl ethyl alcohol derivative under alkaline conditions (e.g., NaOH in dichloromethane). Key steps include:
- Reaction Optimization : Adjust stoichiometry and temperature to minimize side reactions.
- Purification : Use sequential washes (e.g., water, brine) and column chromatography to isolate the product.
- Purity Verification : Confirm via HPLC (>99% purity) and characterize using NMR and mass spectrometry .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Adhere to GHS guidelines and lab safety standards:
Q. How should researchers characterize this compound’s structural identity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze proton environments (e.g., piperidinyl CH₂ vs. pyridine aromatic protons).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ fragments).
- Elemental Analysis : Validate C, H, N, and Cl content to rule out salt form discrepancies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproducts?
Methodological Answer: Apply factorial design to test variables:
- Factors : Solvent polarity (e.g., DCM vs. THF), temperature (25–60°C), and base concentration.
- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 45°C, 1.2 eq NaOH).
- Validation : Replicate runs under predicted optimal conditions to ensure reproducibility .
Q. What structural features influence this compound’s reactivity and biological activity?
Methodological Answer: Compare with analogs to establish structure-activity relationships (SAR):
Q. How can computational tools predict reaction pathways for derivative synthesis?
Methodological Answer: Use quantum chemical calculations (e.g., DFT) to:
- Map Transition States : Identify energy barriers for key steps (e.g., esterification).
- Simulate Solvent Effects : Compare polar (H₂O) vs. nonpolar (DCM) environments.
- Validate with ICReDD’s Reaction Path Search : Integrate computational predictions with experimental validation loops .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Step 1 : Rule out impurities via HPLC-MS.
- Step 2 : Assign ambiguous peaks using 2D NMR (e.g., HSQC, HMBC) to distinguish diastereomers or tautomers.
- Step 3 : Cross-reference with crystallographic data (if available) to confirm stereochemistry .
Q. What strategies mitigate side reactions during functionalization of the piperidine ring?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
